molecular formula C8H8F3N B2831371 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine CAS No. 454483-93-3

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine

Cat. No.: B2831371
CAS No.: 454483-93-3
M. Wt: 175.154
InChI Key: KVOPXGCKWVEEPQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine: is an organic compound with the molecular formula C8H8F3N and a molecular weight of 175.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanamine backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at a temperature range of 60-80°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process includes rigorous purification steps, such as recrystallization and distillation, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound may also modulate various signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine is unique due to the presence of both difluoro and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOPXGCKWVEEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454483-93-3
Record name 2,2-difluoro-2-(4-fluorophenyl)ethan-1-amine
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